Cas no 64520-53-2 (2-(5-oxopyrrolidin-2-yl)acetic acid)

2-(5-oxopyrrolidin-2-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 5-oxo-2-Pyrrolidineacetic acid
- (5-Oxopyrrolidin-2-yl)acetic acid
- 2-(5-Oxopyrrolidin-2-yl)acetic acid
- 2-(5-oxopyrrolidin-2-yl)acetic acid
-
- MDL: MFCD09040737
- インチ: InChI=1S/C6H9NO3/c8-5-2-1-4(7-5)3-6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
- InChIKey: LRKCFWRBMYJRIK-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CC1CCC(N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
2-(5-oxopyrrolidin-2-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-68203-0.1g |
2-(5-oxopyrrolidin-2-yl)acetic acid |
64520-53-2 | 95.0% | 0.1g |
$46.0 | 2025-02-20 | |
TRC | O859613-1000mg |
5-Oxo-2-pyrrolidineacetic Acid |
64520-53-2 | 1g |
$431.00 | 2023-05-17 | ||
Life Chemicals | F8887-4128-5g |
(5-oxopyrrolidin-2-yl)acetic acid |
64520-53-2 | 95%+ | 5g |
$1680.0 | 2023-09-05 | |
Chemenu | CM196721-1g |
(5-Oxopyrrolidin-2-yl)acetic acid |
64520-53-2 | 95% | 1g |
$444 | 2021-06-09 | |
Enamine | EN300-68203-5.0g |
2-(5-oxopyrrolidin-2-yl)acetic acid |
64520-53-2 | 95.0% | 5.0g |
$535.0 | 2025-02-20 | |
Enamine | EN300-68203-2.5g |
2-(5-oxopyrrolidin-2-yl)acetic acid |
64520-53-2 | 95.0% | 2.5g |
$362.0 | 2025-02-20 | |
1PlusChem | 1P00EIT0-1g |
5-oxo-2-Pyrrolidineacetic acid |
64520-53-2 | 95% | 1g |
$532.00 | 2025-02-27 | |
1PlusChem | 1P00EIT0-10g |
5-oxo-2-Pyrrolidineacetic acid |
64520-53-2 | 95% | 10g |
$1042.00 | 2024-04-22 | |
Aaron | AR00EJ1C-10g |
5-oxo-2-Pyrrolidineacetic acid |
64520-53-2 | 95% | 10g |
$1116.00 | 2023-12-13 | |
abcr | AB472232-1g |
(5-Oxo-2-pyrrolidinyl)acetic acid, 95%; . |
64520-53-2 | 95% | 1g |
€477.00 | 2025-03-19 |
2-(5-oxopyrrolidin-2-yl)acetic acid 関連文献
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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9. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2-(5-oxopyrrolidin-2-yl)acetic acidに関する追加情報
2-(5-Oxopyrrolidin-2-yl)acetic Acid: A Comprehensive Overview
The compound with CAS No. 64520-53-2, commonly referred to as 2-(5-oxopyrrolidin-2-yl)acetic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The name itself highlights its key structural features: the presence of a pyrrolidine ring with an oxo group at the 5-position and an acetic acid moiety attached at the 2-position. These structural elements contribute to its versatile chemical behavior and biological activity.
The synthesis of 2-(5-oxopyrrolidin-2-yl)acetic acid involves a series of well-established organic reactions, including cyclization and oxidation processes. Recent advancements in synthetic methodologies have allowed for more efficient and scalable production of this compound, making it more accessible for research and commercial purposes. The molecule's structure is particularly interesting due to the conjugation between the pyrrolidine ring and the acetic acid group, which influences its electronic properties and reactivity.
In terms of biological activity, 2-(5-oxopyrrolidin-2-yl)acetic acid has been studied for its potential as a modulator of various cellular pathways. Recent research has explored its role in enzyme inhibition, particularly in the context of protease activity. This has led to investigations into its potential as a therapeutic agent in conditions where protease overactivity is implicated, such as inflammatory diseases and certain types of cancer.
The pharmacokinetic properties of this compound are also a subject of interest. Studies have shown that it exhibits moderate bioavailability when administered orally, with reasonable stability in physiological conditions. However, further research is required to optimize its pharmacokinetic profile for clinical applications. The molecule's ability to penetrate cellular membranes suggests that it may have utility in targeting intracellular pathways, further expanding its potential therapeutic applications.
In addition to its biological relevance, 2-(5-oxopyrrolidin-2-yl)acetic acid has been utilized as a building block in the synthesis of more complex molecules. Its versatility as an intermediate allows for the construction of diverse chemical libraries, which are invaluable in drug discovery programs. The compound's reactivity under various reaction conditions makes it a valuable tool for chemists exploring new synthetic routes.
The latest studies on this compound have also delved into its interactions with biomolecules such as DNA and proteins. These investigations have provided insights into its potential role as a chelating agent or metalloenzyme inhibitor. Such findings underscore the importance of continued research into the multifaceted properties of 2-(5-oxopyrrolidin-2-yl)acetic acid.
In conclusion, CAS No. 64520-53-2, or 2-(5-oxopyrrolidin-2-yl)acetic acid, represents a promising molecule with diverse applications in both academic research and industrial settings. Its unique structure, coupled with recent advancements in synthetic and pharmacological studies, positions it as a key player in the development of novel therapeutic agents and chemical tools.
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